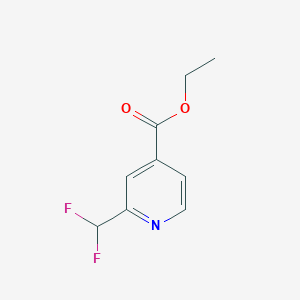

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(difluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-12-7(5-6)8(10)11/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYERJNILKIFGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Optimization of Fluorinated Heterocycles in Drug Discovery

Executive Summary

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS: 1192539-75-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry. As the demand for metabolically stable yet polar-functionalized heterocycles grows, the 2-(difluoromethyl)pyridine motif has emerged as a critical bioisostere. Unlike the trifluoromethyl (

Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Registry

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Ethyl 2-(difluoromethyl)isonicotinate |

| CAS Number | 1192539-75-5 (Primary); 1213203-92-9 (Registry Variant) |

| Molecular Formula | |

| Molecular Weight | 201.17 g/mol |

| SMILES | CCOC(=O)c1ccnc(C(F)F)c1 |

Physical Properties

-

Appearance: Colorless to light yellow liquid.

-

Boiling Point: Predicted ~240–250°C (at 760 mmHg); often distilled under reduced pressure.

-

Solubility: Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water.

-

Stability: Stable under standard laboratory conditions. The

group is chemically robust but susceptible to strong bases at elevated temperatures (potential deprotonation/elimination).

Medicinal Chemistry Applications: The "Fluorine Effect"

The strategic value of this compound lies in the specific properties of the C2-substituent.

Bioisosterism & Interaction Logic

The

-

H-Bond Donor: The C-H bond in

is polarized by the two fluorine atoms, making the hydrogen acidic enough to act as a weak hydrogen bond donor (HBD). This allows it to interact with protein backbone carbonyls or water networks, similar to an alcohol but without the metabolic liability of O-glucuronidation. -

Lipophilicity Modulation: While -OH lowers LogP,

increases LogP, improving membrane permeability while maintaining polar interactions.

Metabolic Stability

The C2 position of pyridine is notoriously susceptible to oxidative metabolism (via aldehyde oxidase) or nucleophilic attack.

-

Blocking Metabolism: Substitution at C2 with

sterically and electronically blocks these metabolic soft spots. -

pKa Modulation: The electron-withdrawing nature of

lowers the basicity of the pyridine nitrogen (

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the difluoromethyl and ester moieties.

Validated Synthetic Protocols

While radical functionalization of pyridines is possible, the most reliable method for generating high-purity This compound is the Deoxofluorination Pathway . This route avoids the regioselectivity issues common in direct radical alkylation.

Pathway: Deoxofluorination of Formyl Precursor

Reaction Type: Nucleophilic Fluorination Precursor: Ethyl 2-formylisonicotinate (CAS: 1022158-38-8) Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Experimental Protocol (Step-by-Step)

Note: This protocol assumes a 1.0 gram scale. Scale up proportionally.

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Safety: DAST reacts violently with water/glass. Use plastic syringes for DAST transfer if possible, or glass syringes that are immediately quenched. Perform all operations in a fume hood.

-

-

Dissolution:

-

Charge the RBF with Ethyl 2-formylisonicotinate (1.0 eq, ~1.0 g).

-

Add anhydrous Dichloromethane (DCM) (10 mL, 0.5 M concentration).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Fluorination:

-

Dropwise, add DAST (2.5 eq) to the stirred solution at 0°C.

-

Why: The reaction is exothermic. Low temperature prevents decomposition of the fluorinating agent and minimizes side reactions (e.g., elimination).

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear.

-

-

Quench & Workup (Critical Step):

-

Cool the mixture back to 0°C.

-

Slowly quench by adding saturated aqueous Sodium Bicarbonate (

) . -

Caution: Vigorous gas evolution (

) will occur. Add dropwise until bubbling ceases. -

Extract with DCM (3 x 15 mL).

-

Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Yield: Expect 70–85% isolated yield.

-

Figure 2: Step-by-step workflow for the deoxofluorination synthesis route.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep container tightly closed.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may degrade the ester or cause elimination of HF).

References

-

Sigma-Aldrich. this compound Product Sheet.Link (Note: Link directs to related fluorinated pyridines catalog).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Zafrani, Y., et al. (2016). Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. Journal of Organic Chemistry.[1] Link (Provides context on difluoromethyl stability and radical methods).

-

Studer, A., et al. (2024).[2] Site-selective introduction of the difluoromethyl group into pyridines.[2] Nature Communications.[2] Link (Relevant for alternative direct functionalization methods).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 58516111 (this compound).Link

Sources

- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

physicochemical properties of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Introduction: A Modern Building Block in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its structure, which incorporates a pyridine core, an ethyl ester, and a difluoromethyl group, presents a unique combination of properties that are highly valuable in the design of novel therapeutic agents. The pyridine ring is a common scaffold in many approved drugs, offering a basic nitrogen atom that can be crucial for target engagement and for tuning solubility. The difluoromethyl (CF₂H) group, a bioisostere of a hydroxyl or thiol group, offers a fascinating modulation of electronic properties and lipophilicity without the metabolic liabilities of a methyl group or the strong acidity of a carboxylic acid.[1] This guide provides a detailed examination of the core physicochemical properties of this compound, outlines robust experimental protocols for their characterization, and discusses the implications of these properties for its application in medicinal chemistry.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the foundation of rational drug design. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

| Property | Value / Description | Source |

| IUPAC Name | ethyl 2-(difluoromethyl)isonicotinate | [2] |

| CAS Number | 1192539-75-5 | [2][3] |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Physical Form | Liquid | [2] |

| SMILES | CCOC(=O)C1=CC(=NC=C1)C(F)F | [3] |

| InChI Key | OYERJNILKIFGKX-UHFFFAOYSA-N | [2][3] |

| Storage | Store at 4°C | [2] |

Detailed Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, and target binding. For this compound, the primary ionizable center is the pyridine nitrogen atom, which acts as a base.

-

Causality and Expert Insights: The pKa of unsubstituted pyridine is approximately 5.2. However, the pyridine ring in this molecule is substituted with two electron-withdrawing groups: the ethyl carboxylate at the 4-position and the difluoromethyl group at the 2-position. Both groups pull electron density away from the ring and, consequently, from the nitrogen atom. This delocalization reduces the availability of the lone pair of electrons on the nitrogen to accept a proton, thereby decreasing its basicity. Therefore, the pKa of this compound is expected to be significantly lower than that of pyridine itself. For comparison, the pKa of ethyl isonicotinate (which lacks the difluoromethyl group) is around 3.45.[4] The additional strong inductive effect of the CF₂H group will likely lower the pKa further, placing it in the weakly basic range. This has important implications, as the compound will be predominantly in its neutral, uncharged form at physiological pH (7.4), which generally favors membrane permeability.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties.[5]

-

Causality and Expert Insights: The molecule possesses both lipophilic and hydrophilic features. The ethyl group and the aromatic pyridine ring contribute to its lipophilicity. The ester carbonyl and the pyridine nitrogen can act as hydrogen bond acceptors, contributing to hydrophilicity. The difluoromethyl group has a complex effect; while fluorine is highly electronegative, the CF₂H group is generally considered to be lipophilic, often increasing the overall LogP of a molecule compared to an unsubstituted position. This increased lipophilicity can enhance binding to hydrophobic pockets in protein targets and improve membrane permeability. However, excessive lipophilicity (high LogP) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6] A calculated LogP (cLogP) for a similar compound, ethyl 3,5-difluoropyridine-2-carboxylate, is 1.5365, suggesting a moderate degree of lipophilicity.[7]

Solubility

Solubility is a fundamental property that affects a drug's bioavailability.[8][9] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed.

-

Causality and Expert Insights: The solubility of this compound is expected to be poor in aqueous media and significantly better in organic solvents like ethanol, methanol, and DMSO. Its low anticipated pKa means it will be primarily neutral at most physiological pHs, precluding the significant solubility enhancement that can be achieved with basic compounds in the acidic environment of the stomach. The overall lipophilic character contributed by the ethyl ester and difluoromethyl group further limits its interaction with water molecules.[10] Therefore, for formulation purposes, co-solvents, surfactants, or other solubilization technologies might be necessary to achieve adequate concentrations for in vitro assays or in vivo administration.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized and validated protocols must be employed. The following sections describe robust, self-validating methods for determining the key physicochemical properties of the title compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]

Methodology:

-

Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid must be visible to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) using a shaker bath.[13]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots. The system is considered at equilibrium when the concentration of consecutive samples does not differ significantly (e.g., by <5%).[13]

-

Phase Separation: Immediately after withdrawal, separate the undissolved solid from the solution. This is critically important and can be achieved by centrifugation at high speed or by passing the sample through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low compound binding.[13]

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The final pH of the saturated solution should be measured and reported. The stability of the compound under the experimental conditions should also be confirmed by checking for degradation peaks in the chromatogram.[13]

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[5][14]

Methodology:

-

Pre-saturation: Pre-saturate n-octanol with water and water (or a relevant buffer, typically at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separation funnel. A 1:1 or 2:1 volume ratio is common.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Allow the two phases (n-octanol on top, aqueous on the bottom) to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caption: Workflow for Shake-Flask LogP Determination.

Protocol 3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination, involving the gradual addition of a titrant and monitoring the resulting pH change.[14][15]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration (e.g., 1 mM). The amount of co-solvent should be minimized.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

Acidic Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the plot).

Caption: Workflow for Potentiometric pKa Titration.

Anticipated Spectroscopic Data

While specific spectra are not publicly available, the structure allows for the prediction of key characteristic signals that would be used for its identification and characterization.

-

¹H NMR:

-

A triplet corresponding to the methyl (CH₃) protons of the ethyl group.

-

A quartet corresponding to the methylene (CH₂) protons of the ethyl group.

-

A triplet in the downfield region for the difluoromethyl proton (CHF₂), with coupling to the two fluorine atoms (¹JHF).

-

Distinct signals in the aromatic region for the three pyridine ring protons.

-

-

¹³C NMR:

-

Signals for the ethyl group carbons.

-

A signal for the ester carbonyl carbon.

-

A triplet for the difluoromethyl carbon (CHF₂) due to coupling with the two fluorine atoms (¹JCF).

-

Signals in the aromatic region for the five pyridine ring carbons.

-

-

¹⁹F NMR:

-

A doublet signal corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

-

IR Spectroscopy:

-

Strong characteristic absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).[16]

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.

-

Conclusion and Implications for Drug Development

This compound presents a physicochemical profile of a moderately lipophilic, weakly basic compound with limited aqueous solubility. The presence of the difluoromethyl group is a key structural feature that lowers the basicity of the pyridine nitrogen and increases lipophilicity, which can be advantageous for cell permeability and metabolic stability.[1] However, its poor solubility poses a significant challenge for formulation that must be addressed early in the development process. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately characterize this and similar compounds, enabling data-driven decisions in the optimization of leads and the development of new chemical entities.

References

- Pipzine Chemicals. ethyl 2-(trifluoromethyl)pyridine-3-carboxylate.

- Pipzine Chemicals. Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate.

- Sigma-Aldrich. 2-(Difluoromethyl)pyridine 97.

- Tokyo Chemical Industry Co., Ltd. Ethyl Pyridine-2-carboxylate.

- ChemBK. ETHYL PYRIDINE-4-CARBOXYLATE.

- J&K Scientific. This compound | 1192539-75-5.

- Sigma-Aldrich. This compound | 1192539-75-5.

- PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.

- Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Newton, A. S., et al. (2017). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Alop, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.

- RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

- National Institute of Standards and Technology. Pyridine, 4-ethyl-.

- World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- CP Lab Safety. 2-(Difluoromethyl)pyridine, min 97%.

- PubMed - NIH. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination.

- PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- ACD/Labs. LogP—Making Sense of the Value.

- Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value.

- MDPI. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate.

- PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid.

- ChemScene. Ethyl 3,5-difluoropyridine-2-carboxylate.

- International Journal of Research Culture Society. (2018). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.

- PrepChem.com. Synthesis of Ethyl 4-azido-2,6-bis(trifluoromethyl)-3-pyridinecarboxylate.

- PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.

- DingXiangTong. This compound.

- Sigma-Aldrich. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96.

Sources

- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1192539-75-5 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chembk.com [chembk.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 4-(Trifluoromethyl)pyridine-2-carboxylate Supplier & Manufacturer China | Properties, Applications, Safety Data | Buy Online [pipzine-chem.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. ijrcs.org [ijrcs.org]

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate: A Versatile Building Block for Next-Generation PROTACs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets.[2] A PROTAC is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The design and synthesis of novel building blocks for these components are crucial for expanding the scope and refining the properties of PROTACs.[3]

This guide focuses on a promising, yet underexplored, building block: Ethyl 2-(difluoromethyl)pyridine-4-carboxylate . We will delve into its synthesis, chemical properties, and its strategic potential in the design of innovative PROTACs, particularly for targeting kinases.

The Strategic Advantage of the Difluoromethyl Pyridine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The difluoromethyl (CF2H) group, in particular, offers a unique set of properties. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl or thiol groups, potentially improving target engagement.[5]

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[6][7] The combination of a difluoromethyl group and a pyridine ring, as present in this compound, offers a compelling structural motif for the development of potent and selective kinase-targeting warheads for PROTACs.[8][9]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties based on related structures such as ethyl isonicotinate and other fluorinated pyridines.[10][11][12]

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C9H8F2NO2 | - |

| Molecular Weight | 201.16 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar pyridine carboxylates. |

| Boiling Point | >200 °C | Fluorination generally increases the boiling point.[10] |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO). Limited solubility in water. | The ethyl ester and fluorinated group contribute to its organic solubility. |

| pKa (of conjugate acid) | ~2-3 | The electron-withdrawing difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. |

Synthesis of this compound

A potential synthetic approach could involve the difluoromethylation of a suitable pyridine precursor, such as ethyl 2-chloroisonicotinate.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. enamine.net [enamine.net]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1192539-75-5). As a specialized heterocyclic building block in modern drug discovery and agrochemical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data with insights from structurally related compounds to offer a robust framework for its responsible use.

Chemical and Physical Properties

This compound is a pyridine derivative featuring a difluoromethyl group at the 2-position and an ethyl carboxylate at the 4-position. These functional groups dictate its chemical reactivity and physical characteristics. While exhaustive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from supplier information and data on analogous compounds.

| Property | Data / Inferred Information |

| CAS Number | 1192539-75-5[1][2] |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Appearance | Liquid |

| Storage Temperature | 4°C |

| Solubility | Expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), based on the properties of similar fluorinated polyimides.[3] |

| Thermal Stability | Fluorinated pyridine structures are generally associated with good thermal stability.[3][4] Structures with aromatic rings and heterocycles like pyridine tend to have superior stability due to strong bond energies and resonance.[4] |

| Reactivity | The ester group is susceptible to hydrolysis under acidic or basic conditions.[5][6][7] The difluoromethyl group is generally stable but can participate in specific chemical transformations. |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS) for the compound and its close analogs, this compound should be handled as a hazardous substance.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H319: Causes serious eye irritation.

Inferred Hazards from Structurally Similar Compounds:

Based on data for related fluorinated pyridine derivatives, the following hazards should also be considered:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Some pyridine derivatives are also noted to be flammable and sensitive to light and air. Therefore, it is prudent to handle this compound away from ignition sources and under an inert atmosphere for long-term storage or sensitive reactions.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, grounded in the principles of risk minimization, is essential. The following workflow outlines the critical steps for safely using this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves. Given the lack of specific breakthrough time data for this compound, nitrile gloves are a common choice for incidental contact. For prolonged handling, consider thicker gloves or consult the glove manufacturer's compatibility charts for similar chemicals.

-

Skin and Body Protection: A laboratory coat should be worn at all times. Ensure it is fully buttoned. For larger quantities or operations with a higher risk of spills, a chemical-resistant apron is recommended.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Temperature: Store at 4°C as recommended by suppliers.

-

Container: Keep the container tightly closed to prevent the ingress of moisture and air.

-

Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

-

Light and Air Sensitivity: Some pyridine derivatives are sensitive to light and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision-making workflow for spill response.

-

For Small Spills (contained within a fume hood):

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

-

For Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area and alert nearby personnel.

-

Notify your institution's Environmental Health and Safety (EH&S) department and, if necessary, emergency services.

-

Prevent entry into the affected area. Do not attempt to clean up a large spill without specialized training and equipment.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including unused material, reaction residues, and contaminated materials (e.g., absorbent pads, gloves), in a clearly labeled, sealed, and compatible waste container.

-

Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EH&S department for specific disposal procedures. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A proactive approach to safety, including thorough preparation, the consistent use of appropriate PPE, and a clear understanding of emergency procedures, is the cornerstone of responsible research. Always consult the most recent Safety Data Sheet from your supplier for any updates to safety and handling information.

References

-

ResearchGate. Synthesis and properties of fluorinated pyridine-containing polyimides. [Link]

-

ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

-

ACS Publications. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. [Link]

-

RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

-

RSC Publishing. Fluoride recovery in degradable fluorinated polyesters. [Link]

-

Chinese Chemical Society. Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

-

Wikipedia. Protecting group. [Link]

-

Defense Technical Information Center. Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. [Link]

-

ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

Pipzine Chemicals. Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate. [Link]

-

MDPI. Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. [Link]

- Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

National Center for Biotechnology Information. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. m.biomart.cn [m.biomart.cn]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments [mdpi.com]

- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 6. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 7. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate: A Technical Guide

CAS Number: 1192539-75-5

Molecular Formula: C

Part 1: Executive Summary & Physicochemical Drivers[1]

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Unlike its trifluoromethyl analogs, the difluoromethyl (

This compound typically exists as a viscous liquid or low-melting solid at room temperature.[1][2] Its solubility profile is governed by the competition between the lipophilic fluorinated pyridine core and the polar ester functionality.[2]

Physicochemical Drivers of Solubility[1][2][3][4]

To understand the solubility behavior without empirical data for every solvent, we analyze the molecular descriptors that drive interaction:

| Feature | Effect on Solubility |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor (HBA).[1][2] Increases solubility in protic solvents (MeOH, EtOH) and acidic aqueous media (via protonation).[1] |

| Difluoromethyl ( | Lipophilic but contains a weak H-bond donor (the acidic proton on |

| Ethyl Ester | Provides moderate polarity and H-bond accepting capability.[1][2][3] Ensures high solubility in esters (EtOAc) and ketones (Acetone).[1] |

| Aromatic Ring | Promotes |

Part 2: Solubility Landscape

The following categorization is derived from structural analysis and standard handling protocols for fluorinated pyridine esters.

High Solubility (Primary Solvents)

These solvents are recommended for preparing stock solutions, reaction media, or homogeneous catalysis.[1][2]

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1][2]

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1][2]

-

Lower Alcohols: Methanol (MeOH), Ethanol (EtOH).[1]

Moderate / Conditional Solubility

Low Solubility (Anti-Solvents)[1]

Part 3: Decision Logic for Solvent Selection

The following flowchart guides researchers in selecting the appropriate solvent system based on the intended application (Reaction, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on process requirements.[1][2]

Part 4: Experimental Protocols

Since specific quantitative solubility data is rarely published for intermediates, researchers must validate solubility empirically.[1][2] The following protocols ensure accuracy and reproducibility.

Protocol A: Visual Solubility Limit Test (VSLT)

Use this to quickly determine if a solvent is suitable for a reaction at a specific concentration.[1]

-

Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[1]

Protocol B: Partition Coefficient Estimation (LogD Proxy)

Use this to optimize extraction efficiency.[1]

-

Mix: Dissolve 100 mg of compound in 2 mL of Octanol (or EtOAc for a practical process proxy).

-

Equilibrate: Add 2 mL of Water (buffered to pH 7.4 if physiological relevance is needed, or pH 7 for process).

-

Shake: Vortex vigorously for 2 minutes, then centrifuge at 2000 rpm for 5 minutes to separate phases.

-

Analyze: Remove an aliquot from the organic layer and analyze via HPLC. Compare peak area to the initial stock standard.

-

Result: If >95% remains in the organic layer, the compound is highly lipophilic and water washes will result in minimal yield loss.[2]

References

-

Sigma-Aldrich. (n.d.).[1][2] this compound Product Sheet. Retrieved from [1][2]

-

PubChem. (2025).[1][2][5][6] Compound Summary: this compound (CAS 1192539-75-5).[1][2][7] National Center for Biotechnology Information.[1][2] Retrieved from [1][5]

-

Fujiwara, T., & O'Hagan, D. (2014).[1][2] Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.[1][2] (Contextual grounding on fluorinated pyridine solubility).

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Mechanistic insight on CF2H hydrogen bonding).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Ethyl 4-(Trifluoromethyl)pyridine-2-carboxylate Supplier & Manufacturer China | Properties, Applications, Safety Data | Buy Online [pipzine-chem.com]

- 4. reddit.com [reddit.com]

- 5. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 71300228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

Technical Whitepaper: Sourcing and Application of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

This technical guide details the commercial landscape, physicochemical profile, and synthetic accessibility of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5). It is designed to support decision-making for medicinal chemists and procurement specialists facing "make vs. buy" scenarios.

Executive Summary

This compound is a high-value heterocyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while resisting metabolic oxidation.

Current market analysis indicates that while this compound is commercially listed, it frequently suffers from long lead times (backorders) and high unit costs (~$600/gram). Consequently, this guide provides a validated "Make vs. Buy" decision framework, offering a robust synthetic protocol starting from the commoditized precursor Ethyl 2-methylisonicotinate .

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data | Note |

| IUPAC Name | This compound | Also known as Ethyl 2-(difluoromethyl)isonicotinate |

| CAS Number | 1192539-75-5 | Verify against CAS 123412-95-3 (Monofluoro analog) to avoid errors |

| Molecular Formula | C₉H₉F₂NO₂ | |

| Molecular Weight | 201.17 g/mol | |

| LogP (Calc) | ~1.8 – 2.1 | Moderate lipophilicity; higher than non-fluorinated analog |

| H-Bond Donors | 1 (CF₂H ) | Weak donor capability (Bioisostere utility) |

| Physical State | Colorless to pale yellow oil/solid | Low melting point anticipated |

Commercial Availability Landscape

The supply chain for this specific fluorinated pyridine is constrained. While major catalog aggregators list the compound, "in-stock" verification is critical before ordering.

Market Analysis Table (Q1 2026 Estimates)

| Supplier Category | Typical Vendors | Availability Status | Est. Cost (250 mg) | Lead Time |

| Tier 1 (Global) | Sigma-Aldrich, Fisher | Low Stock / Inquire | $180 - $250 | 2-4 Weeks |

| Tier 2 (Specialist) | ChemScene, Matrix Fine Chem | Occasional Stock | $150 - $200 | 1-2 Weeks |

| Tier 3 (Bulk/China) | J&K Scientific, BLD Pharm | Made to Order | $80 - $120 | 4-6 Weeks |

Strategic Insight: Due to the high cost per gram (>$600/g extrapolated), synthesis is economically favorable for requirements exceeding 1.0 gram .

Sourcing Strategy: The "Make vs. Buy" Decision

The following logic flow dictates the optimal sourcing path based on project timelines and budget constraints.

Figure 1: Decision matrix for sourcing fluorinated pyridine building blocks.

Technical Synthesis Guide (The "Make" Protocol)

If commercial stock is unavailable, the compound can be synthesized in two steps from the cheap, abundant precursor Ethyl 2-methylisonicotinate (CAS 1721-26-2, ~$5/gram).

Reaction Pathway

The synthesis relies on the oxidation of the methyl group to an aldehyde, followed by deoxyfluorination.

Figure 2: Two-step synthetic route from commodity starting materials.

Detailed Protocol

Step 1: Oxidation to Aldehyde

-

Precursor: Ethyl 2-methylisonicotinate (CAS 1721-26-2).[1]

-

Reagents: Selenium Dioxide (SeO₂) in 1,4-Dioxane OR Iodine/DMSO (Kornblum oxidation).

-

Procedure (SeO₂ method):

-

Dissolve Ethyl 2-methylisonicotinate (1.0 eq) in 1,4-dioxane.

-

Add SeO₂ (1.2 eq) and reflux for 4–6 hours.

-

Filter through Celite to remove selenium byproducts.

-

Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

-

Yield: Typically 60–75%.

-

Step 2: Deoxyfluorination

-

Precursor: Ethyl 2-formylisonicotinate (Intermediate).

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Safety Note: DAST can be explosive; Deoxo-Fluor is thermally more stable but still requires care. Perform in a fume hood.

-

Procedure:

-

Dissolve the aldehyde (1.0 eq) in anhydrous DCM (Dichloromethane) under Nitrogen/Argon.

-

Cool to 0°C.

-

Dropwise add DAST (1.5 eq).

-

Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Quench: Pour slowly into saturated NaHCO₃ (gas evolution!).

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography.

-

Yield: Typically 70–85%.

-

Safety & Handling

-

Fluorination Agents: DAST and Deoxo-Fluor liberate HF upon contact with moisture. Glassware must be bone-dry. Use plastic syringes for handling HF precursors if possible.

-

Pyridine Derivatives: Generally act as irritants (H315, H319, H335). Handle with gloves and eye protection.

-

Storage: Store the final difluoromethyl product at 2–8°C under inert gas to prevent hydrolysis of the ester or slow degradation.

References

-

PubChem. Compound Summary: Ethyl 2-methylisonicotinate (CAS 25635-17-0).[2] National Library of Medicine. Available at: [Link]

-

RSC Medicinal Chemistry. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. (2020). Available at: [Link]

-

Organic Letters. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent. (2010).[3][4] American Chemical Society. Available at: [Link]

Sources

Methodological & Application

synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate from ethyl bromodifluoroacetate

This Application Note details the synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5), a critical fluorinated building block in medicinal chemistry. The protocol leverages Ethyl Bromodifluoroacetate as the fluorine source via a radical C–H functionalization (Minisci-type reaction), followed by a controlled decarboxylation sequence.

Executive Summary

The incorporation of a difluoromethyl group (

This guide provides a robust, three-stage protocol using the inexpensive and stable reagent ethyl bromodifluoroacetate . The strategy employs a Photoredox Minisci Reaction to install a difluoroacetate motif, followed by a Hydrolysis-Decarboxylation-Esterification sequence to yield the final target. This method is preferred for its operational simplicity, scalability, and use of commercially available starting materials.

Key Advantages

-

Cost-Effective: Utilizes ethyl bromodifluoroacetate rather than specialized difluoromethylating agents.

-

Regioselective: Targets the electron-deficient C2 position of the pyridine ring.

-

Scalable: The workflow avoids hazardous organometallic intermediates (e.g., organolithiums).

Strategic Analysis & Retrosynthesis

The synthesis overcomes the challenge of introducing a

Retrosynthetic Pathway

The logic follows a "Construct-then-Trim" approach:

-

C–H Functionalization: Install the masked difluoromethyl group (

) at C2. -

Global Hydrolysis/Decarboxylation: Convert the functionality to

while transiently hydrolyzing the C4 ester. -

Re-esterification: Restore the C4 ethyl ester.

Figure 1: Retrosynthetic logic flow from target to starting materials.

Detailed Experimental Protocol

Stage 1: Photoredox Minisci Alkylation

This step installs the difluoroacetate side chain at the C2 position of the pyridine.

Reagents:

-

Ethyl isonicotinate (1.0 equiv)

-

Ethyl bromodifluoroacetate (2.0 equiv)

-

Photocatalyst:

(1.0 mol%) OR Eosin Y (organic alternative, 2.0 mol%) -

Base:

(2.0 equiv) -

Solvent: DMSO or Acetonitrile (degassed)

-

Light Source: Blue LED (450 nm)

Protocol:

-

Setup: In a Pyrex tube equipped with a magnetic stir bar, dissolve Ethyl isonicotinate (10 mmol) and the Photocatalyst in DMSO (40 mL).

-

Addition: Add

(20 mmol) followed by Ethyl bromodifluoroacetate (20 mmol). -

Deoxygenation: Sparge the mixture with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

-

Irradiation: Seal the tube and irradiate with Blue LEDs (approx. 40W intensity) at room temperature for 18–24 hours. Maintain temperature

using a fan. -

Workup: Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc) to isolate Ethyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyridine-4-carboxylate .

Mechanism Note: The excited photocatalyst reduces the bromodifluoroacetate to generate the

radical, which attacks the protonated pyridine ring (activated by the medium or Lewis acid additives if used).

Stage 2: Global Hydrolysis and Decarboxylation

This stage converts the

Reagents:

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Methanol

-

Hydrochloric Acid (HCl), 6M

Protocol:

-

Hydrolysis: Dissolve the Diester intermediate from Stage 1 in Methanol (20 mL). Add 2M NaOH (5.0 equiv).

-

Reaction: Stir at reflux (

) for 2 hours. This hydrolyzes both ester groups to carboxylates. -

Decarboxylation: Acidify the mixture to pH 1 using 6M HCl. Heat the acidic solution at reflux (

) for 4–6 hours.-

Insight:

-difluoroacetic acids are prone to decarboxylation under acidic thermal conditions, releasing

-

-

Isolation: Concentrate the mixture to dryness or extract the carboxylic acid intermediate (2-(difluoromethyl)isonicotinic acid ) using n-butanol if necessary. Typically, the crude residue is carried directly to Stage 3.

Stage 3: Re-esterification

Restoring the ethyl ester at the C4 position.

Reagents:

-

Ethanol (absolute)

-

Thionyl Chloride (

) or conc.

Protocol:

-

Setup: Suspend the crude acid residue in absolute Ethanol (50 mL).

-

Activation: Cool to

. Dropwise add Thionyl Chloride (3.0 equiv) or conc. -

Reflux: Heat to reflux for 3–5 hours. Monitor by TLC or LC-MS.

-

Final Workup: Cool to room temperature. Neutralize with saturated

solution. Extract with Dichloromethane (DCM). -

Purification: Dry organics over

and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 45–60% overall yield (3 steps).

Data Summary & Validation

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid common. |

| Characteristic triplet of the | ||

| Doublet confirms coupling to the single proton. | ||

| MS (ESI) | Consistent with formula |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Oxygen inhibition of radical chain. | Ensure rigorous degassing (sparging) before irradiation. |

| Incomplete Decarboxylation | Temperature too low or pH too high. | Ensure pH < 2 and maintain reflux temperature |

| Polysubstitution | Excess radical reagent. | Control stoichiometry; keep Ethyl bromodifluoroacetate to 2.0 equiv max. |

Workflow Visualization

The following diagram illustrates the chemical transformations and the critical decision points in the protocol.

Figure 2: Step-by-step workflow for the synthesis of this compound.

References

-

Minisci Reaction Fundamentals

-

Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

-

-

Photoredox Difluoroalkylation

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. (Foundational protocol adapted for difluoroacetate). Link

-

-

Decarboxyl

-difluoro Acids:-

Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chem. Rev., 109, 2119–2183. Link

-

-

Reagent Properties (Ethyl Bromodifluoroacetate)

-

Sigma-Aldrich Product Specification: Ethyl bromodifluoroacetate. Link

-

-

Target Compound Data

Sources

Application Notes and Protocols for N-Difluoromethylation of Pyridine Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of the N-CF2H Moiety in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the difluoromethyl group (–CF2H) is of particular interest. When appended to a nitrogen atom within a heterocyclic scaffold, such as pyridine, the resulting N-difluoromethyl (N-CF2H) moiety can significantly modulate the parent molecule's physicochemical and pharmacological properties. The unique electronic nature of the –CF2H group, acting as a lipophilic hydrogen bond donor, allows it to serve as a bioisostere for more common functional groups like hydroxyl (–OH), thiol (–SH), and amino (–NH2) groups.[1] This substitution can lead to enhanced metabolic stability, improved membrane permeability, and fine-tuned binding interactions with biological targets. Consequently, robust and efficient protocols for the N-difluoromethylation of pyridine substrates are in high demand within the drug discovery and development pipeline.

This technical guide provides an in-depth overview of a practical and increasingly adopted protocol for the N-difluoromethylation of pyridines, focusing on the use of readily available and cost-effective reagents. We will delve into the mechanistic underpinnings of the transformation, provide a detailed step-by-step experimental protocol, and present a comparative analysis of substrate scope and reaction efficiency.

Mechanistic Insights: A Two-Step Pathway to N-Difluoromethylation

A prevalent and effective method for the N-difluoromethylation of pyridine derivatives proceeds through a transition-metal-free, two-step sequence involving initial N-alkylation followed by in-situ hydrolysis and decarboxylation.[2][3] This approach utilizes ethyl bromodifluoroacetate as a safe, affordable, and commercially available source of the difluoromethyl group.[2][4]

The reaction is initiated by the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of ethyl bromodifluoroacetate. This step forms an intermediate N-alkoxycarbonyl-difluoromethyl pyridinium salt. Subsequent hydrolysis of the ester functionality, followed by decarboxylation, yields the desired N-difluoromethylated pyridinium product. The overall transformation is driven by the formation of the stable pyridinium salt and the evolution of carbon dioxide.

It is crucial to understand that the electronic and steric properties of the pyridine substrate significantly influence the reaction's efficiency.[2] Electron-donating groups on the pyridine ring enhance the nucleophilicity of the nitrogen atom, thereby facilitating the initial N-alkylation step. Conversely, strong electron-withdrawing groups can diminish the nitrogen's nucleophilicity, potentially impeding the reaction.[2] Steric hindrance around the nitrogen atom can also slow down the initial alkylation.

A noteworthy variation of this reaction occurs with 4-methoxypyridine substrates. In this case, the initial N-difluoromethylated intermediate can undergo further transformation to yield an N-difluoromethylated pyridin-4-one.[2][4]

Below is a conceptual workflow illustrating this two-step mechanism:

Caption: Conceptual workflow of the two-step N-difluoromethylation of pyridines.

Experimental Protocol: Transition-Metal-Free N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP)

This protocol details a representative procedure for the N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP) using ethyl bromodifluoroacetate, adapted from established literature methods.[2][4]

Materials:

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl bromodifluoroacetate

-

Acetonitrile (ACN), HPLC grade

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)pyridine (1.0 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add acetonitrile (5.0 mL) to the flask and stir until the DMAP is fully dissolved. To this solution, add ethyl bromodifluoroacetate (5.0 mmol, 5.0 equiv).

-

Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 60 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is typically allowed to proceed for 24 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by silica gel column chromatography. The column is typically eluted with a gradient of dichloromethane and methanol to isolate the desired N-difluoromethylated pyridinium salt.

-

Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Caption: Step-by-step experimental workflow for N-difluoromethylation.

Substrate Scope and Comparative Data

The efficiency of the N-difluoromethylation reaction is highly dependent on the electronic nature of the substituents on the pyridine ring. The following table summarizes the conversion yields for a variety of pyridine substrates under the described reaction conditions.

| Entry | Pyridine Substrate | Substituent Position | Electronic Nature of Substituent | Conversion Yield (%) | Reference |

| 1 | 4-(Dimethylamino)pyridine | 4 | Strong Electron-Donating | 96 | [2] |

| 2 | 4-Methoxypyridine | 4 | Electron-Donating | 90 (to pyridin-4-one) | [2] |

| 3 | Pyridine | - | Neutral | Moderate | [2] |

| 4 | 4-Picoline | 4 | Weak Electron-Donating | Good | [2] |

| 5 | 4-Cyanopyridine | 4 | Strong Electron-Withdrawing | Low | [2] |

| 6 | 4-Acetylpyridine | 4 | Electron-Withdrawing | Low | [2] |

Analysis of Results:

As evidenced by the data, pyridine substrates bearing electron-donating groups at the 4-position, such as a dimethylamino or a methyl group, exhibit high conversion yields. The strong electron-donating nature of the dimethylamino group in DMAP significantly enhances the nucleophilicity of the pyridine nitrogen, leading to a near-quantitative conversion. In contrast, substrates with electron-withdrawing groups, such as cyano or acetyl groups, show significantly lower conversions, underscoring the importance of substrate electronics in this transformation.

Alternative Approaches and Future Directions

While the use of ethyl bromodifluoroacetate represents a robust and accessible method, other strategies for the difluoromethylation of N-heterocycles are continuously being developed. These include:

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation of heterocycles.[1][5][6][7] While often targeting C-H bonds, these methods highlight the potential for radical-based approaches in forming C-CF2H and N-CF2H bonds under mild conditions.

-

Dearomative Difluoromethylation: Recent advances have demonstrated the dearomative difluoromethylation of N-heterocycles using reagents like bromo(difluoro)acetic acid.[8][9] This approach offers a novel pathway to introduce the CF2H group while altering the core heterocyclic structure, providing access to new chemical space.

-

Alternative Reagents: The exploration of other difluoromethylating agents, such as those derived from chlorodifluoromethane (Freon-22) or other specialized reagents, continues to be an active area of research.[10][11]

The development of catalytic and more atom-economical methods for N-difluoromethylation remains a key objective in the field. Future research will likely focus on expanding the substrate scope to include more challenging, electron-deficient pyridine systems and on developing enantioselective protocols for the synthesis of chiral N-difluoromethylated compounds.

Conclusion

The N-difluoromethylation of pyridine substrates is a valuable transformation for the synthesis of novel molecular entities with potential applications in drug discovery and materials science. The transition-metal-free protocol utilizing ethyl bromodifluoroacetate offers a practical, cost-effective, and scalable method for accessing a range of N-difluoromethylated pyridinium salts. A thorough understanding of the reaction mechanism and the influence of substrate electronics is critical for successful implementation and optimization. As the demand for novel fluorinated compounds continues to grow, the development of innovative and efficient difluoromethylation strategies will undoubtedly remain at the forefront of synthetic organic chemistry.

References

- Recent advances in the application of Langlois' reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing).

- Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA - Tokyo Chemical Industry.

- (A) Photoredox C–H ¹⁸F-difluoromethylation of N-containing heteroarenes... - ResearchGate.

- (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.

- Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis - MDPI.

- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.

- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing).

- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks | Journal of the American Chemical Society.

- Difluoromethylation of heterocycles via a radical process - RSC Publishing.

- Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation.

- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed.

- Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed.

- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv.

- Reagent of the month – November - Langlois reagent - SigutLabs.

- Difluoromethylation of N-heterocyclic biomolecules | Request PDF - ResearchGate.

- Umemoto Reagent I - Enamine.

- The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide - Benchchem.

- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo.

- Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB - Tokyo Chemical Industry.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.

- Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts | The Journal of Organic Chemistry - ACS Publications.

- Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate.

- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.

- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - Sci-Hub.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications.

- Photocatalyzed difluoroalkylation of pyridine N-oxides: Synthetic Communications.

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.

- Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC).

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing.

- (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.

- ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis [mdpi.com]

- 7. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Analysis of Difluoromethylated Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the difluoromethyl (–CF2H) group into bioactive molecules is a widely used strategy in modern drug discovery and agrochemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] As these compounds advance through the development pipeline, robust analytical methods for their characterization and quantification are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a cornerstone technique for this purpose.[2][3] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the successful LC-MS analysis of difluoromethylated compounds, addressing the unique challenges and fragmentation behaviors imparted by the C-F bond.

Fundamental Principles: The Influence of the Difluoromethyl Group

The difluoromethyl group is considered a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl (–OH), thiol (–SH), or amino (–NH2) groups.[1] Its strong electron-withdrawing nature and the high strength of the C-F bonds significantly influence a molecule's behavior in the mass spectrometer.

-

Ionization: The polarity and proton affinity of the parent molecule will largely dictate the most effective ionization technique. While many difluoromethylated pharmaceuticals are amenable to Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar compounds.[4][5]

-

Fragmentation: Unlike the related trifluoromethyl (–CF3) group, which commonly cleaves as a •CF3 radical (loss of 69 Da), the –CF2H group exhibits more complex fragmentation pathways.[6] Common fragmentation includes the loss of the entire difluoromethyl radical (•CHF2, loss of 51 Da), but rearrangements and losses of smaller fluorinated species are also prevalent.[7] Understanding these patterns is critical for structural elucidation.

Instrumentation and Method Development

A successful LC-MS analysis begins with the careful selection of instrumentation and optimization of method parameters.[8]

Liquid Chromatography: Achieving Optimal Separation

Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification, especially in complex biological samples.[9][10]

-

Column Chemistry: Reversed-phase columns (e.g., C18) are versatile and widely used.[10] For highly polar or isomeric compounds, consider alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, which offer different selectivity.

-

Mobile Phase: Standard mobile phases like acetonitrile or methanol with water are effective. The addition of a small amount of modifier, such as 0.1% formic acid for positive ion mode or 5 mM ammonium acetate for negative ion mode, is typically required to promote good ionization and peak shape.[11][12]

Mass Spectrometry: Selecting the Right Tools

The choice of ionization source and mass analyzer depends on the analytical goal—qualitative structural confirmation or quantitative bioanalysis.

-

Ionization Techniques:

-

Electrospray Ionization (ESI): The most common technique for polar to moderately polar difluoromethylated compounds. It is a "soft" ionization method, often preserving the molecular ion.[4][13]

-

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not efficiently ionized by ESI.[5]

-

-

Mass Analyzers:

-

High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap, Q-TOF): Essential for qualitative analysis. Accurate mass measurements allow for the confident determination of elemental composition, which is critical for identifying unknown metabolites or degradation products.[6][14]

-

Tandem Mass Spectrometry (MS/MS - e.g., Triple Quadrupole, QQQ): The gold standard for quantitative analysis due to its exceptional sensitivity and selectivity.[10] It operates in Multiple Reaction Monitoring (MRM) mode, providing a highly specific signal for the target analyte.

-

Protocol 1: Qualitative Analysis and Structural Elucidation by LC-HRMS

This protocol provides a framework for identifying a difluoromethylated compound and characterizing its fragmentation pattern.

Workflow for Qualitative Analysis

Caption: Workflow for qualitative analysis of difluoromethylated compounds.

Step-by-Step Methodology

-